

Spectroscopic Data of 3-Bromo-2,2-dimethylbutane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethylbutane

Cat. No.: B1528390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-bromo-2,2-dimethylbutane**, a halogenated alkane of interest in synthetic organic chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data, offering a foundational resource for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3-bromo-2,2-dimethylbutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1 - 4.3	Quartet	1H	CH-Br
~1.8 - 2.0	Multiplet	1H	CH of ethyl
~1.1	Singlet	9H	C(CH ₃) ₃
~1.0	Doublet	3H	CH ₃ of ethyl

¹³C NMR (Predicted)

Chemical Shift (ppm)	Carbon Type	Assignment
~65 - 70	CH	C-Br
~35 - 40	C	Quaternary C
~30 - 35	CH ₂	CH ₂ of ethyl
~25 - 30	CH ₃	C(CH ₃) ₃
~10 - 15	CH ₃	CH ₃ of ethyl

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (CH ₂)
1390 - 1365	Medium-Strong	C-H bend (CH ₃)
1260	Strong	C-C skeletal vibration (tert-butyl)
650 - 550	Strong	C-Br stretch

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
164/166	Molecular ion peak $[M]^+$ and $[M+2]^+$ (due to ^{79}Br and ^{81}Br isotopes)
149/151	$[M - \text{CH}_3]^+$
135/137	$[M - \text{C}_2\text{H}_5]^+$
85	$[M - \text{Br}]^+$ (loss of bromine radical)
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation) - Likely base peak

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-bromo-2,2-dimethylbutane** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.6-0.7 mL). The sample is transferred to a 5 mm NMR tube, ensuring no solid particles are present. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used, and for ^{13}C NMR, a proton-decoupled sequence is typically employed. The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

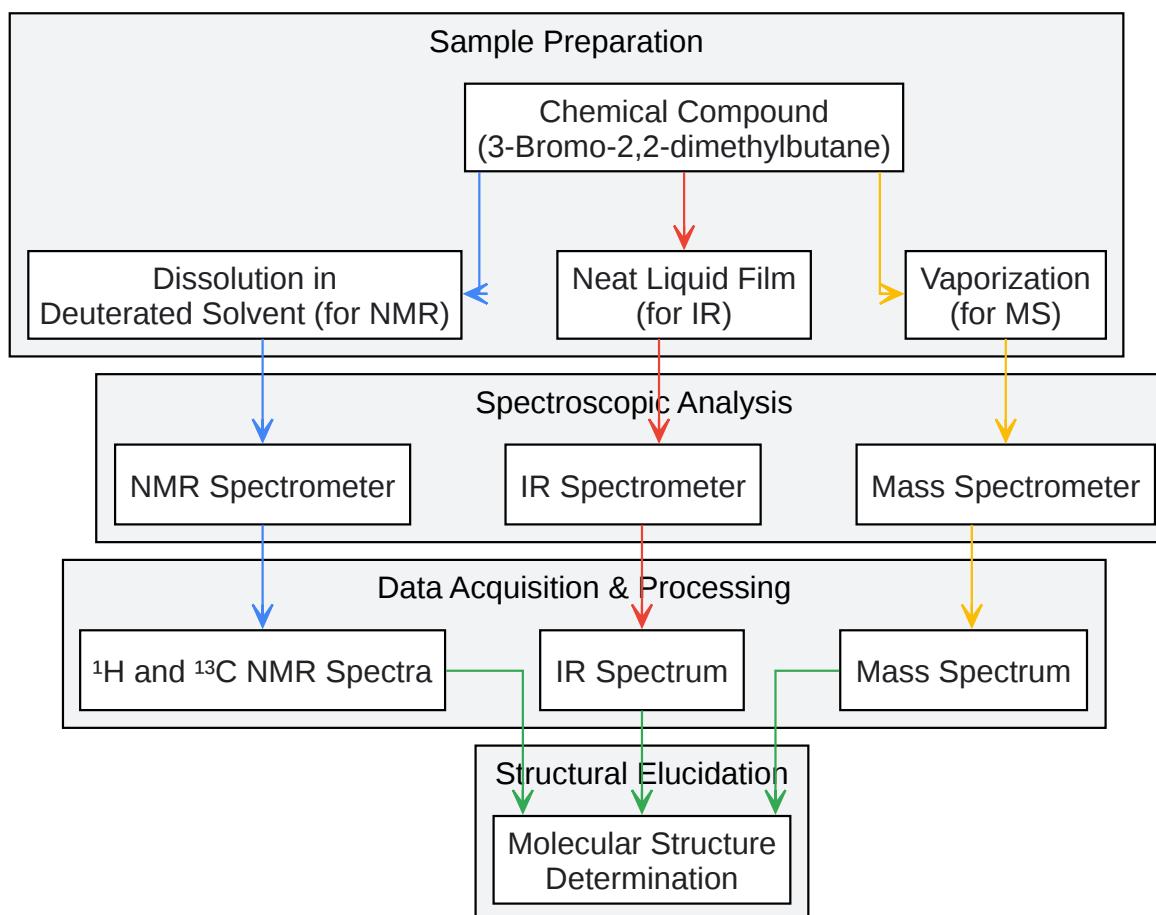
For a liquid sample like **3-bromo-2,2-dimethylbutane**, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^[1] The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for analyzing volatile organic compounds like **3-bromo-2,2-dimethylbutane**. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).^[2] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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